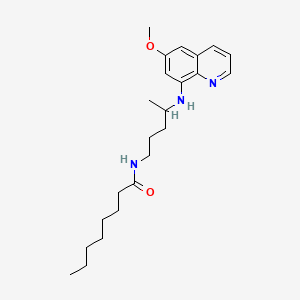

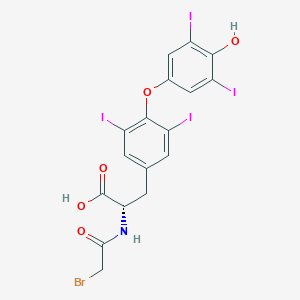

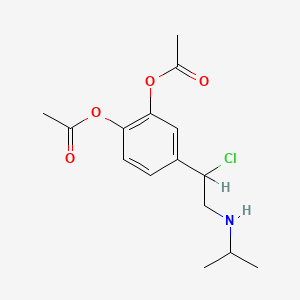

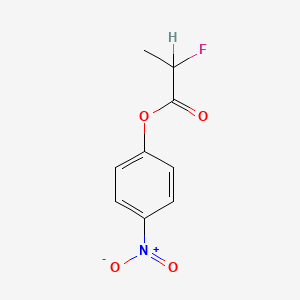

N-(2-Aminoethyl)-2-anisamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

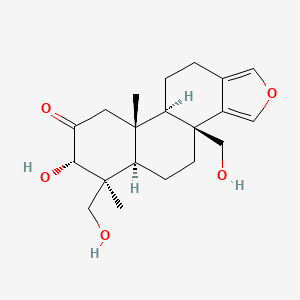

N-(2-Aminoethyl)-2-anisamide (also known as AEA or anandamide) is an endogenous cannabinoid found in the mammalian central nervous system (CNS). It is a naturally occurring fatty acid amide that acts as an agonist at the cannabinoid CB1 and CB2 receptors. It is an important lipid messenger involved in a variety of physiological processes such as appetite, pain, memory, and mood. AEA is also known to be involved in the regulation of inflammation, energy balance, and the immune system.

Applications De Recherche Scientifique

Tumor-Targeting with Anisamide-Decorated Nanocarriers

The application of N-(2-Aminoethyl)-2-anisamide, particularly as anisamide, has been explored in the development of tumor-targeting nanocarriers. Anisamide, a benzamide derivative, is used as a ligand for surface decoration of nanocarriers to enhance their specificity towards cancer cells that overexpress Sigma receptors. This approach is based on anisamide's interaction with Sigma receptors, aiming to improve antitumor efficacy and reduce side effects associated with chemotherapeutic agents. However, the effectiveness and targeting capability of anisamide-decorated nanosystems have shown considerable variability across different studies. This variability, along with questions about the interaction between anisamide and Sigma receptors, suggests the need for further research to clarify the utility of anisamide in tumor targeting (Dasargyri, Kümin, & Leroux, 2017).

Amino Acid Utilization in Plant Nutrition

Research into organic nitrogen (ON), especially amino acids like this compound, has revealed their significance in plant nutrition across various ecosystems. Amino acids serve as critical nitrogen sources for plants, influencing plant-microbe interactions, nitrogen availability, and ecological outcomes under changing climate conditions and nitrogen pollution. The widespread reliance of plants on amino acids, determined through studies on amino acid uptake, soil concentrations, and 15N natural abundance levels, underscores the vital role of amino acids in the nitrogen cycle within ecosystems. This understanding aids in managing nitrogen use efficiency in agriculture and addressing ecological challenges (Lipson & Näsholm, 2001).

Aptamers for Bioanalytical Applications

The specificity and affinity of aptamers, artificial DNA or RNA sequences, towards their targets have led to their increasing application in bioanalytical fields. This compound and related molecules have been studied in the context of aptamer interactions, with applications extending to biosensing, diagnostics, and therapeutics. Aptamers offer several advantages over antibodies, including in vitro selection against a wide range of targets, ease of amplification, modification for various purposes, and enhanced stability. Their use in detecting small molecules, proteins, and even cells has opened new avenues in analytical and biological research, showcasing the versatility and potential of aptamers in scientific investigations (Iliuk, Hu, & Tao, 2011).

Mécanisme D'action

Target of Action

N-(2-Aminoethyl)-2-methoxybenzamide, also known as N-Aeoa or N-(2-Aminoethyl)-2-anisamide, is a synthetic compound that has been found to interact with peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH .

Mode of Action

The compound’s interaction with its targets involves the formation of a complex with the target oligonucleotides . This interaction is facilitated by the compound’s unique physicochemical properties, including its resistance to enzymatic degradation and its stability over a wide range of temperatures and pH .

Biochemical Pathways

It is known that the compound interacts with peptide nucleic acids (pnas), which play a crucial role in various biological processes . The interaction of N-Aeoa with PNAs could potentially affect the processes regulated by these molecules.

Result of Action

Its interaction with pnas suggests that it could potentially influence the processes regulated by these molecules .

Action Environment

The action, efficacy, and stability of N-Aeoa can be influenced by various environmental factors. For instance, the compound’s stability over a wide range of temperatures and pH suggests that it can function effectively in diverse physiological environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-10-2 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.